Rsk-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

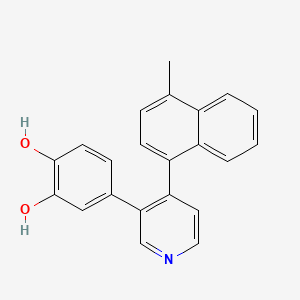

C22H17NO2 |

|---|---|

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

4-[4-(4-methylnaphthalen-1-yl)-3-pyridinyl]benzene-1,2-diol |

InChI |

InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |

Clé InChI |

BYGBAJQOEZTVMJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Rsk-IN-1 Mechanism of Action in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ribosomal S6 Kinase (RSK) family of serine/threonine kinases represents a critical node in intracellular signaling, particularly downstream of the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2] Dysregulation of this pathway is a hallmark of many malignancies, including breast cancer, where it drives proliferation, survival, and metastasis.[1][3][4] Consequently, RSK has emerged as a promising therapeutic target. This technical guide focuses on the mechanism of action of Rsk-IN-1, a potent and specific inhibitor of the RSK1 and RSK2 isoforms, in the context of breast cancer. This compound, identified in the literature as the C5”-n-propyl cyclitol analogue of SL0101 (referred to as compound '1b'), demonstrates improved potency and stability over its parent compound, SL0101.[5][6]

Core Mechanism of Action: Targeting the RSK Signaling Nexus

This compound functions as a selective inhibitor of the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[7][8] This domain is responsible for phosphorylating a multitude of downstream substrates that are crucial for oncogenic processes.[7] By inhibiting the NTKD, this compound effectively curtails the kinase activity of RSK1/2, leading to a cascade of anti-cancer effects in breast cancer cells. The primary upstream activator of RSK is ERK1/2, which, upon stimulation by various growth factors and mitogens, phosphorylates and activates RSK.[2][9] Activated RSK then translocates to different cellular compartments, including the nucleus and cytoplasm, to phosphorylate its targets.[7]

Signaling Pathway Inhibition

This compound disrupts the MAPK/RSK signaling axis, a pathway frequently hyperactivated in breast cancer, particularly in triple-negative breast cancer (TNBC).[3][5] This inhibition mitigates the downstream signaling events that promote cell growth, proliferation, and survival.[2]

Key Downstream Targets and Cellular Effects in Breast Cancer

The therapeutic efficacy of this compound in breast cancer stems from its ability to modulate the activity of several key downstream effectors of RSK.

-

YB-1 (Y-box binding protein-1): A transcription and translation factor, YB-1 is a critical substrate of RSK.[7] Phosphorylation of YB-1 at Ser102 by RSK is essential for its nuclear translocation and transcriptional activity, promoting the expression of genes involved in proliferation and drug resistance. This compound, by inhibiting RSK, prevents YB-1 phosphorylation, thereby suppressing its oncogenic functions.[7]

-

mTOR Signaling and Ribosomal Protein S6 (S6): RSK can activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. One of the key downstream targets of the RSK and mTOR pathways is the ribosomal protein S6. This compound treatment leads to a significant decrease in the phosphorylation of S6, indicating a disruption of this pro-growth signaling axis.[7]

-

Estrogen Receptor Alpha (ERα): In ER-positive breast cancer, RSK can phosphorylate ERα at Ser167, leading to its ligand-independent activation and contributing to endocrine therapy resistance.[7][10] this compound has been shown to decrease the phosphorylation of ERα at this site, suggesting its potential to overcome resistance to anti-estrogen therapies.[7]

The culmination of these molecular events is the inhibition of critical cellular processes that drive breast cancer progression:

-

Proliferation: this compound effectively inhibits the proliferation of various breast cancer cell lines, including both ER-positive (MCF-7) and triple-negative subtypes.[7]

-

Survival: The inhibitor promotes apoptosis and reduces the survival of breast cancer cells, particularly in non-adherent conditions, which mimics the metastatic process.[7]

-

Metastasis: In vivo studies have demonstrated that this compound significantly reduces the metastatic burden in preclinical models of breast cancer.[3][7]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound (Compound 1b) in breast cancer models.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 1b)

| Assay Type | Cell Line | IC50 (µM) | Reference |

| RSK2 Kinase Assay | - | 0.183 | [6] |

| Proliferation | MCF-7 | 8 | [6] |

| MDA-MB-231 | ~10 | [7] | |

| SUM149 | ~12 | [7] | |

| HDQ-P1 | ~15 | [7] | |

| MDA-MB-468 | ~18 | [7] |

Table 2: In Vivo Efficacy of this compound (Compound 1b) in a Metastatic Breast Cancer Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| NSG Mice | HDQ-P1-Luc | 40 mg/kg this compound (i.p.) | Every 12 hours | Reduced total metastatic burden and number of metastatic foci | [3][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro RSK2 Kinase Assay

This assay is performed to determine the direct inhibitory effect of this compound on the enzymatic activity of RSK2.

-

Reagents: Recombinant active RSK2, S6 peptide substrate, ATP, this compound (Compound 1b), kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2).[9]

-

Procedure:

-

Activate recombinant RSK2 by incubating with upstream kinases like PDK1 and ERK.[9]

-

Prepare a reaction mixture containing activated RSK2, S6 peptide, and varying concentrations of this compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM or 100 µM).[6][9]

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Terminate the reaction and measure the amount of ATP consumed or phosphopeptide produced using a suitable method, such as ADP-Glo Kinase Assay or a phosphospecific antibody-based ELISA.[9]

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the RSK2 kinase activity.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of breast cancer cell lines.

-

Cell Culture: Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.[11][12]

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 2 x 10^3 to 5 x 10^3 cells/well).[13]

-

After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).[7]

-

Assess cell viability using a colorimetric or fluorometric assay such as MTT, SRB, or CellTiter-Glo.[11]

-

-

Data Analysis: Determine the IC50 value for proliferation by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of RSK downstream targets.

-

Cell Lysis: Treat breast cancer cells with this compound for a specific duration, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6, total S6, p-ERα, total ERα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]

-

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Metastasis Model

This model assesses the efficacy of this compound in inhibiting breast cancer metastasis in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., NSG mice) to prevent rejection of human cancer cells.[1][15]

-

Cell Preparation: Culture luciferase-expressing breast cancer cells (e.g., HDQ-P1-Luc) and prepare a single-cell suspension in a suitable vehicle like PBS.[1][3]

-

Procedure:

-

Administer the cancer cell suspension to the mice via intracardiac injection into the left ventricle.[1][3][15] This route allows for widespread dissemination of the cells.

-

Initiate treatment with this compound (e.g., 40 mg/kg, i.p., every 12 hours) or vehicle control shortly after cell injection.[3]

-

Monitor the development and progression of metastases over time using bioluminescence imaging.[3]

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs for ex vivo bioluminescence imaging and histological analysis to confirm the presence of metastatic tumors.[3]

Conclusion

This compound is a potent and specific inhibitor of RSK1/2 that demonstrates significant anti-cancer activity in preclinical models of breast cancer. Its mechanism of action involves the direct inhibition of RSK kinase activity, leading to the suppression of key downstream signaling pathways that are critical for the proliferation, survival, and metastasis of breast cancer cells. The data presented in this guide underscore the potential of this compound as a therapeutic agent for breast cancer, particularly for aggressive subtypes like TNBC. Further investigation and clinical development of this compound and similar RSK inhibitors are warranted.

References

- 1. Ultrasound Imaging-guided Intracardiac Injection to Develop a Mouse Model of Breast Cancer Brain Metastases Followed by Longitudinal MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]

- 7. Video: Ultrasound Imaging-guided Intracardiac Injection to Develop a Mouse Model of Breast Cancer Brain Metastases Followed by Longitudinal MRI [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. RSK2 in vitro phosphorylation, immunoblot analysis and activity assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Downstream Targets of RSK Inhibition in Melanoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In over 90% of melanomas, this pathway is hyperactivated, frequently due to mutations in BRAF (~50%) and NRAS (~28%).[2] The p90 Ribosomal S6 Kinases (RSK), a family of serine/threonine kinases (RSK1-4), are key downstream effectors of the MAPK pathway, directly activated by ERK1/2.[3][4] This central role makes RSK a compelling therapeutic target, particularly in melanomas that have developed resistance to upstream inhibitors of BRAF and MEK.[3]

This technical guide provides an in-depth overview of the known downstream targets affected by RSK inhibition in melanoma cells. The focus is on the molecular consequences of using pan-RSK inhibitors, such as Rsk-IN-1 and BI-D1870, elucidating their mechanisms of action and anti-tumor effects. We will detail the key signaling pathways, present quantitative data from relevant studies, outline experimental protocols, and provide visual diagrams to clarify these complex interactions.

Core Signaling Pathways and Downstream Targets

RSK exerts its influence by phosphorylating a diverse array of cytoplasmic and nuclear substrates, thereby regulating critical cellular processes.[5] Inhibition of RSK disrupts these functions, leading to multi-layered anti-tumor effects, including impaired cell growth, cell cycle arrest, induction of apoptosis, and enhanced immunogenicity.[6][7]

Regulation of Cell Cycle Progression and Proliferation

RSK inhibition directly impacts the machinery that governs cell cycle progression, leading to cell cycle arrest and reduced proliferation.[3][8]

-

RSK-FOXO1-Cyclin D1 Axis: RSK2 has been shown to phosphorylate the transcription factor FOXO1, promoting its degradation.[9][10] The loss of FOXO1, a transcriptional repressor, leads to the upregulation of Cyclin D1, a key driver of the G1/S phase transition.[9][10] Inhibition of RSK2 stabilizes FOXO1, reduces Cyclin D1 levels, and halts cell proliferation.[9][10]

-

Other Cell Cycle Regulators: Treatment with RSK2 inhibitors also significantly reduces the expression of Cyclin B1 and CDK2, further contributing to cell cycle arrest.[8]

Regulation of Transcription and Translation

-

Y-box Binding Protein 1 (YB-1): YB-1 is a well-established RSK target that regulates the transcription and translation of numerous growth-promoting genes.[3] In melanoma cells resistant to MAPK inhibitors, RSK activity is enhanced, leading to increased phosphorylation of YB-1.[3] Inhibition of RSK decreases YB-1 phosphorylation, contributing to the suppression of tumor cell growth.[6]

DNA Damage Response and Chemoresistance

-

Checkpoint Kinase 1 (Chk1): RSK contributes to melanoma chemoresistance by phosphorylating Chk1 at an inhibitory site (Ser280).[11][12] This constitutive inhibition suppresses the DNA damage response. Treatment with RSK inhibitors abrogates this phosphorylation, leading to increased Chk1 activity (measured by phosphorylation at the activating Ser345 site) in response to DNA-damaging agents.[11] This sensitizes melanoma cells to chemotherapy.[12]

Cell Migration and Invasion

-

RSK1 in Nodular Melanoma: In nodular melanoma, RSK1 is often constitutively activated, promoting an invasive phenotype.[13] Inhibition of RSK1 with BI-D1870 or siRNA reduces melanoma cell migration and invasion.[13][14] This is associated with a broad program of gene expression changes, including the differential expression of matrix metalloproteinase 8 (MMP-8) and tissue inhibitor of metalloproteinases 1 (TIMP-1).[14]

-

Filamin A (FLNa): RSK phosphorylates the actin-binding protein Filamin A (FLNa) at Ser2152.[15] This phosphorylation is crucial for regulating the actin cytoskeleton and cell migration. Pharmacological inhibition of the upstream kinase MEK (which activates RSK) significantly reduces FLNa-dependent migration of human melanoma cells.[15]

Regulation of Apoptosis and Cell Survival

-

Bim Stabilization: Inhibition of RSK in melanoma cells leads to the stabilization of the pro-apoptotic protein Bim, contributing to decreased cell viability.[6]

-

Bcl-2 Family: Treatment with an RSK2 inhibitor has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the cleavage of PARP, a hallmark of apoptosis.[8]

Quantitative Effects of RSK Inhibition in Melanoma

The following tables summarize quantitative data from studies using pharmacological inhibitors of RSK in various melanoma cell lines.

Table 1: Effects of RSK Inhibition on Cell Viability and Proliferation

| Inhibitor | Cell Line(s) | Concentration | Effect | Reference |

|---|---|---|---|---|

| BI-D1870 | Vemurafenib-Resistant | 5 µM | Re-sensitizes cells to vemurafenib (B611658), showing a synergistic effect. | [3] |

| PMD-026 | BRAFMut, NRASMut, NF-1LOF | Increasing doses | Significantly diminished the number of viable cells after 72h. | [6] |

| BI-D1870 | Nodular Melanoma (NM) | Escalating doses | Inhibits NM cell proliferation but not Superficial Spreading Melanoma (SSM) cells. | [13] |

| AE007 | A375, M14 | Not specified | Significantly inhibits proliferation. |[8] |

Table 2: Effects of RSK Inhibition on Cell Migration and Invasion

| Inhibitor | Cell Line(s) | Concentration | Effect | Reference |

|---|---|---|---|---|

| BI-D1870 | WM 278 (NM) | 5 µmol/L | 55.8% reduction in cell invasion through Matrigel. | [13] |

| BI-D1870 | WM 3248 (NM) | 5 µmol/L | 57.3% reduction in cell invasion through Matrigel. |[13] |

Table 3: Effects of RSK Inhibition on Downstream Target Phosphorylation/Activity

| Inhibitor | Cell Line(s) | Target | Effect | Reference |

|---|---|---|---|---|

| PMD-026 | BRAFMut tumors | YB-1 | Decreased phosphorylation. | [6] |

| SL0101 | A375, Colo829 | Chk1 | Abrogated inhibitory phosphorylation at Ser280; increased activating phosphorylation at Ser345 and kinase activity. | [11] |

| BI-D1870 | HEK293 (with CA-MEK1) | Chk1 | Pretreatment inhibited phosphorylation at Ser280. |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to study RSK inhibition.

Western Blotting

-

Purpose: To detect the expression and phosphorylation status of RSK and its downstream targets.

-

Protocol:

-

Cell Lysis: Treat melanoma cells with the RSK inhibitor (e.g., this compound, BI-D1870) for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein on a 4-20% Tris-Glycine gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-RSK (Ser380), RSK, p-YB-1, YB-1, p-Chk1 (Ser280), p-Chk1 (Ser345), Chk1, Cyclin D1, FOXO1, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Invasion Assay (Boyden Chamber)

-

Purpose: To quantify the effect of RSK inhibition on the invasive potential of melanoma cells.

-

Protocol:

-

Chamber Preparation: Coat the upper surface of an 8-µm pore size Transwell insert with Matrigel and allow it to solidify.

-

Cell Preparation: Pre-treat melanoma cells (e.g., WM 278, WM 3248) with the RSK inhibitor (e.g., 5 µM BI-D1870) or vehicle (DMSO) for 20-24 hours.

-

Seeding: Resuspend cells in serum-free media and seed them into the upper chamber. Add media containing a chemoattractant (e.g., serum) to the lower chamber.

-

Incubation: Incubate for 20-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Quantification: Count the stained cells in multiple high-power fields under a microscope. Calculate the percentage reduction in invasion compared to the vehicle-treated control.[13]

-

In Vitro Kinase Assay for Chk1 Activity

-

Purpose: To directly measure the enzymatic activity of Chk1 following RSK inhibition.

-

Protocol:

-

Cell Treatment and Lysis: Treat melanoma cells (e.g., A375) with an RSK inhibitor (e.g., 50 µM SL0101) or MEK inhibitor for the indicated time. Lyse cells as described for Western blotting.

-

Immunoprecipitation: Incubate cell lysates with an anti-Chk1 antibody overnight, followed by incubation with Protein A/G agarose (B213101) beads to pull down endogenous Chk1.

-

Kinase Reaction: Wash the immunoprecipitated Chk1 complex. Resuspend in kinase buffer containing a recombinant substrate (e.g., GST-Cdc25C) and [γ-32P]ATP.

-

Incubation: Allow the reaction to proceed for 20-30 minutes at 30°C.

-

Analysis: Stop the reaction by adding SDS loading buffer. Separate the reaction products by SDS-PAGE.

-

Quantification: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of radioactive phosphate (B84403) into the substrate using a phosphorimager.[11][12]

-

Conclusion

Inhibition of p90 Ribosomal S6 Kinase presents a promising therapeutic strategy for malignant melanoma, particularly for tumors with hyperactivated MAPK signaling and those resistant to BRAF/MEK inhibitors.[6] The anti-tumor effects of RSK inhibitors are multifaceted, stemming from their ability to modulate a wide range of downstream targets. Key mechanisms include the induction of cell cycle arrest via the FOXO1/Cyclin D1 axis, suppression of pro-growth transcription and translation through YB-1, sensitization to chemotherapy by activating the Chk1-mediated DNA damage response, and reduction of invasion and metastasis. The continued elucidation of these downstream pathways will be critical for the strategic development of RSK inhibitors as monotherapies or in combination with other targeted agents for the treatment of melanoma.

References

- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]

- 3. Human melanoma cells resistant to MAPK inhibitors can be effectively targeted by inhibition of the p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]

- 10. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. RSK1 Activation Promotes Invasion in Nodular Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RSK1 activation promotes invasion in nodular melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribosomal S6 Kinase (RSK) Regulates Phosphorylation of Filamin A on an Important Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

Rsk-IN-1: A Technical Guide to its Inhibitory Effect on YB-1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effect of Rsk-IN-1 on the phosphorylation of Y-box binding protein-1 (YB-1). It is intended for an audience of researchers, scientists, and drug development professionals. The document details the critical role of the RSK/YB-1 signaling pathway in cellular processes and disease, the mechanism of this compound as a potent inhibitor, and methodologies for studying its effects. Due to the limited public availability of specific quantitative data for this compound, this guide presents a framework for its evaluation, including generalized experimental protocols and illustrative data representations.

Introduction: The RSK/YB-1 Signaling Axis

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[1] This pathway is a crucial regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[2] The RSK family comprises four isoforms (RSK1-4) which, upon activation by ERK1/2, phosphorylate a wide array of substrates.[1]

One key substrate of RSK is the Y-box binding protein-1 (YB-1), a multifunctional oncoprotein.[3] YB-1 is implicated in the regulation of transcription and translation, and its activity is tightly controlled by post-translational modifications, most notably phosphorylation.[3] Specifically, phosphorylation of YB-1 at the serine 102 (S102) residue by RSK1 and RSK2 is a critical event for its nuclear translocation and subsequent activation of target genes associated with cell proliferation and drug resistance.[4] The dysregulation of the RSK/YB-1 signaling pathway has been linked to the progression of various cancers and other diseases, making it a compelling target for therapeutic intervention.[5]

This compound: A Potent Inhibitor of the RSK/YB-1 Axis

This compound, also identified as compound 7d, is a potent and specific inhibitor of RSK.[6] By targeting the kinase activity of RSK, this compound effectively blocks the downstream phosphorylation of its substrates, including YB-1.[6] This inhibitory action prevents the activation of YB-1, thereby impeding its pro-oncogenic functions. The development of small molecule inhibitors like this compound represents a promising strategy for the targeted therapy of cancers and other diseases characterized by an overactive Ras-MAPK/RSK/YB-1 signaling cascade.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the N-terminal kinase domain of RSK. This binding event prevents the transfer of phosphate (B84403) from ATP to RSK's substrates, thereby inhibiting its kinase activity. The direct consequence of this inhibition is the reduction of YB-1 phosphorylation at the S102 residue, leading to the suppression of its downstream biological activities.

Data Presentation: Evaluating the Efficacy of this compound

Quantitative assessment of the inhibitory potential of this compound on YB-1 phosphorylation is crucial for its characterization as a therapeutic agent. While specific, publicly available quantitative data for this compound is limited, this section outlines the key parameters and a representative table for presenting such data.

Key Quantitative Parameters:

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the phosphorylation of YB-1 by 50%. This is a standard measure of inhibitor potency.

-

Dose-Response Curve: A graphical representation of the relationship between the concentration of this compound and the extent of inhibition of YB-1 phosphorylation. This provides a more detailed understanding of the inhibitor's efficacy across a range of concentrations.

-

In-Cell Efficacy: Measurement of the inhibition of YB-1 phosphorylation in a cellular context to determine the compound's ability to cross the cell membrane and engage its target within a biological system.

Table 1: Representative Quantitative Data for RSK Inhibitors on YB-1 Phosphorylation

| Inhibitor | Assay Type | Target | Substrate | IC50 (nM) | Cell Line | Reference |

| This compound (compound 7d) | In vitro kinase assay | RSK2 | YB-1 (S102) | Data not publicly available | - | Cui, YM., et al. (2022) |

| This compound (compound 7d) | Western Blot | Endogenous RSK | Endogenous YB-1 | Data not publicly available | MCF-7 | Cui, YM., et al. (2022) |

| SL-0101 | In vitro kinase assay | RSK1/2 | YB-1 peptide | Not specified | - | Stratford, A.L., et al. (2008) |

| BI-D1870 | Western Blot | Endogenous RSK | Endogenous YB-1 | Not specified | MDA-MB-231 | Davies, A.H., et al. (2012) |

Note: The table above serves as a template. Specific IC50 values for this compound are not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on YB-1 phosphorylation. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.

In Vitro RSK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RSK on a YB-1 substrate.

Materials:

-

Recombinant active RSK1 or RSK2 enzyme

-

Recombinant YB-1 protein or a peptide substrate containing the S102 phosphorylation site

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant RSK enzyme, and the YB-1 substrate in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's instructions to deplete the remaining ATP and detect the generated ADP.

-

Quantify the phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of YB-1 Phosphorylation in Cells

This method is used to determine the effect of this compound on the phosphorylation of endogenous YB-1 in a cellular context.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-YB-1 (Ser102)

-

Rabbit or mouse anti-total YB-1

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-YB-1 (S102) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against total YB-1 and a loading control.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated YB-1 can be normalized to the total YB-1 and/or the loading control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the RSK/YB-1 signaling pathway. Its ability to potently and specifically inhibit the phosphorylation of YB-1 makes it a promising candidate for further investigation as a therapeutic agent in diseases driven by this pathway. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of this compound and other potential RSK inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound.

References

- 1. In vitro kinase assay [protocols.io]

- 2. Cytotoxicity and molecular-docking approach of a new rosane-type diterpenoid from the roots of Euphorbia nematocypha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Rsk-IN-1: A Potent Inhibitor of the MAPK/ERK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a pivotal pathway regulating cellular processes such as proliferation, differentiation, survival, and motility. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The 90 kDa ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of ERK. Rsk-IN-1 (also known as compound 7d) has emerged as a potent inhibitor of RSK, demonstrating anti-tumor activity by blocking the phosphorylation of key downstream substrates like Y-box binding protein-1 (YB-1). This technical guide provides a comprehensive overview of the role of this compound in the MAPK/ERK signaling pathway, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

The MAPK/ERK Signaling Pathway and the Role of RSK

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK1/2), and a MAP kinase (MAPK, e.g., ERK1/2).

Upon activation by upstream signals, ERK1/2 phosphorylates a multitude of cytoplasmic and nuclear substrates, including the RSK family of proteins. In mammals, the RSK family comprises four isoforms (RSK1-4). These kinases are unique in that they possess two distinct functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The activation of RSK is a multi-step process initiated by ERK1/2, which phosphorylates and activates the CTKD. The activated CTKD then autophosphorylates a serine residue in the linker region, creating a docking site for PDK1, which in turn phosphorylates and activates the NTKD. The fully activated NTKD is responsible for phosphorylating downstream RSK substrates.

Activated RSK plays a crucial role in promoting cell proliferation and survival.[1] One of its key substrates is YB-1, a transcription and translation factor that is overexpressed in many cancers and is associated with poor prognosis. Phosphorylation of YB-1 by RSK at serine 102 is critical for its nuclear translocation and transcriptional activity, leading to the expression of genes involved in cell growth and proliferation.[2]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RSK [label="RSK", fillcolor="#34A853", fontcolor="#FFFFFF"]; YB1 [label="YB-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GrowthFactor -> RTK [xlabel="Binds"]; RTK -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> RSK [label="Phosphorylates & Activates"]; RSK -> YB1 [label="Phosphorylates (Ser102)"]; YB1 -> Proliferation [label="Promotes"]; }

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway leading to RSK activation and downstream effects.

This compound: Mechanism of Action and In Vitro Efficacy

This compound is a biaryl pyridine (B92270) analog that has been identified as a potent inhibitor of RSK.[3] It exerts its inhibitory effect by targeting the kinase activity of RSK, thereby preventing the phosphorylation of its downstream substrates. A primary and well-characterized downstream target of RSK is YB-1. By inhibiting RSK, this compound effectively blocks the phosphorylation of YB-1, leading to the suppression of its pro-proliferative and survival functions.[3]

Quantitative Data

The inhibitory potency of this compound (compound 7d) and its analogs has been evaluated through in vitro kinase assays and cell-based proliferation assays. The following table summarizes the available quantitative data.

| Compound | RSK2 IC50 (nM) | MCF-7 IC50 (µM) |

| This compound (7d) | 14.4 | 0.56 |

| LJH685 | 2.5 | 0.05 |

Data extracted from Cui, Y. M., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565.[4]

// Nodes ERK [label="Activated ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RSK [label="RSK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rsk_IN_1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pRSK [label="Phosphorylated RSK (Active)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; YB1 [label="YB-1", fillcolor="#FBBC05", fontcolor="#202124"]; pYB1 [label="Phosphorylated YB-1", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ERK -> RSK [label="Activates"]; Rsk_IN_1 -> RSK [label="Inhibits", arrowhead=tee, color="#EA4335"]; RSK -> pRSK [style=invis]; // for layout pRSK -> YB1 [label="Phosphorylates"]; YB1 -> pYB1 [style=invis]; // for layout pYB1 -> Proliferation [label="Promotes"]; }

Figure 2: Mechanism of action of this compound in blocking the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro RSK2 Kinase Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the RSK2 enzyme.

Materials:

-

Recombinant human RSK2 enzyme

-

RSK substrate peptide (e.g., a peptide derived from YB-1 containing the Ser102 phosphorylation site)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).

-

Add the RSK2 enzyme to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the RSK substrate peptide and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of YB-1 Phosphorylation

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of YB-1 in a cellular context.

Materials:

-

MCF-7 human breast cancer cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total YB-1 and β-actin to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated YB-1.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[5]

-

Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.

-

Incubate the cells for 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture (e.g., MCF-7)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound (various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Assay", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation Assay (CCK-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot (p-YB-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PhosphoInhibition [label="Assess Phosphorylation Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Proliferation; Assay -> WesternBlot; Proliferation -> DataAnalysis; WesternBlot -> DataAnalysis; DataAnalysis -> IC50; DataAnalysis -> PhosphoInhibition; }

Figure 3: A typical experimental workflow for evaluating the cellular activity of this compound.

Conclusion

This compound is a valuable tool for investigating the role of RSK in the MAPK/ERK signaling pathway. Its potent and specific inhibition of RSK allows for the elucidation of the downstream consequences of blocking this pathway, particularly in the context of cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to further characterize the therapeutic potential of targeting RSK. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and its analogs as potential anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib.hljucm.net:8012 [lib.hljucm.net:8012]

- 4. Cytotoxicity and molecular-docking approach of a new rosane-type diterpenoid from the roots of Euphorbia nematocypha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of sigma-1 receptor in MCF-7 cells enhances proliferation via the classic protein kinase C subtype signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Rsk-IN-1: A Technical Guide to its Application as a Chemical Probe for RSK Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK signaling pathway.[1] Comprising four isoforms in mammals (RSK1-4), these kinases are implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[2][3] Their aberrant activation is linked to various pathologies, most notably cancer, making them an attractive target for therapeutic intervention.[2][[“]] The development and characterization of specific chemical probes are paramount to dissecting the nuanced roles of RSK isoforms and validating their therapeutic potential. This document provides a comprehensive technical overview of Rsk-IN-1, a chemical probe used to investigate RSK function.

The RSK Signaling Pathway

RSK activation is a multi-step process initiated by extracellular signals like growth factors that activate the Ras-MAPK cascade.[5] Activated ERK1/2, the terminal kinase in this cascade, phosphorylates the C-terminal kinase domain (CTKD) of RSK.[6] This event triggers the autophosphorylation of a hydrophobic motif in the linker region by the CTKD, creating a docking site for phosphoinositide-dependent kinase 1 (PDK1).[7][8] Subsequently, PDK1 phosphorylates and activates the N-terminal kinase domain (NTKD), which is responsible for phosphorylating the majority of downstream RSK substrates.[8][9] These substrates include transcription factors like CREB and c-Fos, and other proteins involved in translation and cell cycle control, such as glycogen (B147801) synthase kinase 3 (GSK3) and the eukaryotic initiation factor 4B (eIF4B).[2][10]

This compound: A Chemical Probe for RSK

This compound (also referred to as compound 7d in some literature) is a chemical inhibitor designed to target RSK kinases.[11] As a chemical probe, its utility is defined by its potency, selectivity, and ability to modulate RSK activity in cellular and in vivo contexts. Such probes are essential tools for elucidating the specific biological functions of RSK and for validating RSK as a therapeutic target in diseases like cancer.[12]

Mechanism of Action

RSK inhibitors can function through various mechanisms, most commonly by competing with ATP at the kinase domain's active site or through allosteric inhibition.[3][13] While detailed structural biology studies for this compound are not extensively published, it is characterized as an RSK inhibitor that prevents the phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB-1).[11] The majority of known RSK inhibitors, such as BI-D1870, target the N-terminal kinase domain (NTKD), which is responsible for substrate phosphorylation.[14]

Quantitative Data: Potency and Selectivity

The efficacy of a chemical probe is critically dependent on its potency against the intended target and its selectivity against other proteins, particularly homologous kinases. While comprehensive public data for this compound is limited, the table below exemplifies the type of quantitative data required to validate a chemical probe, using the well-characterized pan-RSK inhibitor BI-D1870 as a reference.

| Inhibitor | Target | IC50 (nM) | Off-Target Example (PLK1) IC50 (nM) | Comments |

| This compound | RSK | Data not publicly available | Data not publicly available | Characterized as an inhibitor of YB-1 phosphorylation.[11] |

| BI-D1870 | RSK1 | 31 | ~20 | A potent, ATP-competitive pan-RSK inhibitor.[14] |

| RSK2 | 24 | Also inhibits PLK1 with similar potency, a critical consideration for interpreting experimental results.[14][15] | ||

| RSK3 | 18 | |||

| RSK4 | 15 |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. This data is essential for designing experiments with appropriate inhibitor concentrations.

Experimental Protocols

The following protocols are standard methodologies for characterizing an RSK inhibitor like this compound.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified RSK isoform. The radiometric HotSpot™ assay is a common format.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a peptide substrate (e.g., KKLNRTLSVA), a purified human RSK enzyme (e.g., RSK1), and a buffer solution in a 96-well plate.[16]

-

Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.[16]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination & Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Western Blotting for Cellular Activity

This method assesses the inhibitor's ability to block RSK signaling within intact cells by measuring the phosphorylation of a known downstream substrate.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U251 glioblastoma cells) and culture until they reach desired confluency.[7] Serum-starve the cells overnight to reduce basal RSK activity.

-

Inhibition: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/ml) for a short period (e.g., 20 minutes) to activate the MAPK/RSK pathway.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, boil, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][17]

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight. Use an antibody specific for a phosphorylated RSK substrate (e.g., anti-phospho-YB1) and a total protein antibody (e.g., anti-total-YB1) as a control. Also, probe for a loading control like β-actin.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each inhibitor concentration.

Cell-Based Functional Assay (Proliferation)

This assay measures the functional consequence of RSK inhibition on a cellular process like proliferation, which is often promoted by RSK activity in cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells known to be dependent on RSK signaling (e.g., MCF-7 breast cancer cells) into 96-well plates at a low density.[18]

-

Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability/Proliferation Measurement: Quantify the number of viable cells using a colorimetric or fluorometric assay. Common methods include:

-

MTS/MTT Assay: Measures mitochondrial reductase activity in viable cells.

-

Crystal Violet Assay: Stains total adherent cell biomass.

-

CellTiter-Glo® Luminescent Assay: Measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of proliferation against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

References

- 1. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. What are RSK inhibitors and how do they work? [synapse.patsnap.com]

- 4. consensus.app [consensus.app]

- 5. RSK Isoforms in Acute Myeloid Leukemia | MDPI [mdpi.com]

- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosomal S6 kinase 1 (RSK1) activation requires signals dependent on and independent of the MAP kinase ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of Potent and Selective RSK Inhibitors as Biological Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are RSK modulators and how do they work? [synapse.patsnap.com]

- 14. RSK Isoforms in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bio-rad.com [bio-rad.com]

- 18. researchgate.net [researchgate.net]

Investigating the Isoform Specificity of Rsk-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK signaling pathway.[1] This family comprises four isoforms in humans: RSK1, RSK2, RSK3, and RSK4.[1] These kinases are implicated in a variety of cellular processes, including cell growth, proliferation, survival, and motility.[2] Dysregulation of RSK signaling is frequently observed in various cancers, making RSK a compelling target for therapeutic intervention. While RSK1 and RSK2 are often linked to promoting tumor growth, RSK3 and RSK4 may have tumor-suppressive roles in some contexts, highlighting the importance of developing isoform-specific inhibitors to achieve targeted therapeutic effects and minimize off-target effects.[3][4]

This technical guide focuses on the investigation of the isoform specificity of Rsk-IN-1, a notable RSK inhibitor. This compound has been identified as a potent inhibitor of Y-box binding protein-1 (YB-1) phosphorylation, a downstream target of RSK, and has demonstrated anti-tumor effects. Understanding the precise inhibitory profile of this compound against each of the four RSK isoforms is paramount for its development as a selective therapeutic agent.

Quantitative Analysis of this compound Isoform Specificity

To elucidate the isoform specificity of this compound, its inhibitory activity against each of the four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) must be quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for this compound and other relevant RSK inhibitors for comparative analysis.

| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |

| This compound (compound 7d) | Data not available | 1.1 | Data not available | Data not available | [Cui et al., 2022] |

| BI-D1870 | 31 | 24 | 18 | 15 | [Sapkota et al., 2007] |

| SL0101 | Effective | Effective | Not effective | Not effective | [Smith et al., 2005] |

| FMK | Effective | Effective | Not effective | Effective | [Cohen et al., 2007] |

Note: The complete isoform specificity profile for this compound is not yet publicly available. The provided data is based on the initial characterization of the compound.

Experimental Protocols

The determination of IC50 values for kinase inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to investigate the isoform specificity of compounds like this compound.

In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)

This assay biochemically measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified, active recombinant human RSK1, RSK2, RSK3, and RSK4 enzymes.

-

RSK-specific substrate peptide (e.g., a peptide derived from a known RSK substrate like YB-1).

-

This compound (and other control inhibitors) dissolved in DMSO.

-

ATP solution.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to create a 10-point dose-response curve. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Assay Plate Setup: Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Enzyme Addition: Add 2.5 µL of a solution containing the purified RSK isoform to each well.

-

Substrate and ATP Addition: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective RSK isoform.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Target Engagement (e.g., Western Blotting for YB-1 Phosphorylation)

This method assesses the ability of an inhibitor to block the activity of RSK within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

-

Human cancer cell line known to have active RSK signaling (e.g., MCF-7 breast cancer cells).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

Stimulant to activate the MAPK/RSK pathway (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or epidermal growth factor (EGF)).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-phospho-RSK, anti-total RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a growth factor or mitogen (e.g., PMA or EGF) for a short period (e.g., 15-30 minutes) to induce RSK activation and YB-1 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-YB-1 and total YB-1. Normalize the phospho-YB-1 signal to the total YB-1 signal to determine the extent of inhibition of YB-1 phosphorylation at different concentrations of this compound.

Visualizations

Signaling Pathway of RSK Activation and Substrate Phosphorylation

Caption: The Ras/MAPK signaling cascade leading to RSK activation and downstream phosphorylation of substrates like YB-1. This compound acts by inhibiting RSK activity.

Experimental Workflow for Determining IC50 Values

Caption: A generalized workflow for determining the IC50 of this compound against RSK isoforms using an in vitro kinase assay.

Conclusion

The development of isoform-specific kinase inhibitors is a critical goal in modern drug discovery. While this compound has emerged as a promising RSK inhibitor, a comprehensive understanding of its inhibitory profile across all four RSK isoforms is essential for its advancement as a targeted cancer therapeutic. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other novel RSK inhibitors. Further studies are required to fully characterize the isoform selectivity of this compound and to elucidate its full therapeutic potential.

References

- 1. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on Rsk-IN-1 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of Rsk-IN-1 specifically in glioblastoma is limited in the currently available scientific literature. This guide is a synthesis of foundational knowledge on the role of the RSK (Ribosomal S6 Kinase) signaling pathway in glioblastoma and the known mechanism of this compound from research in other cancers, primarily its inhibitory effect on Y-box binding protein-1 (YB-1) phosphorylation[1]. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a framework for initiating research in this area.

Introduction to RSK Signaling in Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. The Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently hyperactivated in GBM and plays a central role in tumor progression[2][3]. The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the ERK1/2 component of the MAPK cascade[2][4].

Four RSK isoforms (RSK1-4) have been identified, with RSK1 and RSK2 being the predominant isoforms expressed in glioblastoma[2][5][6]. Elevated expression and activity of RSK isoforms, particularly RSK2, have been strongly associated with increased glioblastoma cell migration, invasion, and poor patient prognosis[3][7][8]. RSKs exert their oncogenic functions by phosphorylating a diverse array of substrates involved in cell growth, survival, proliferation, and motility[4][[“]].

One critical downstream target of RSK in cancer is the Y-box binding protein-1 (YB-1)[10]. Phosphorylation of YB-1 by RSK is a key event that promotes its nuclear translocation and subsequent transactivation of genes involved in cell proliferation and drug resistance. The inhibitor this compound has been identified as an inhibitor of YB-1 phosphorylation, suggesting its potential as a therapeutic agent in cancers where this pathway is active[1].

This compound: A Potential Therapeutic Agent for Glioblastoma

This compound is a small molecule inhibitor of RSK that has demonstrated anti-tumor effects by preventing the phosphorylation of YB-1[1]. While its activity has been primarily characterized in breast cancer, its mechanism of action suggests it could be a valuable tool for studying and potentially treating glioblastoma, given the established role of the RSK-YB-1 axis in this disease.

Proposed Mechanism of Action

This compound is hypothesized to inhibit RSK activity, thereby preventing the phosphorylation of its downstream substrates, including YB-1. This would, in turn, suppress the pro-tumorigenic functions of YB-1, leading to decreased glioblastoma cell proliferation, migration, and invasion. Furthermore, inhibition of RSK may also impact other signaling pathways, such as the mTOR pathway, which has been shown to have crosstalk with RSK signaling[2][11].

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for the effects of this compound on glioblastoma cell lines. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | Description | Hypothetical IC50 (µM) after 72h |

| U87MG | PTEN-mutant, highly invasive | 5.2 |

| U251MG | PTEN-mutant, proliferative | 7.8 |

| T98G | p53-mutant, chemoresistant | 12.5 |

| A172 | p53-wildtype | 9.3 |

Table 2: Hypothetical Effects of this compound (10 µM) on Glioblastoma Cell Functions

| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) | Migration Inhibition (%) | Invasion Inhibition (%) |

| U87MG | 65 | 3.5 | 70 | 60 |

| U251MG | 58 | 2.8 | 62 | 55 |

Detailed Experimental Protocols

The following are detailed, yet standard, protocols that could be adapted for investigating the effects of this compound on glioblastoma cells.

Cell Culture

Human glioblastoma cell lines (e.g., U87MG, U251MG, T98G, A172) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assay (MTT Assay)

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or DMSO as a vehicle control for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

-

Plate glioblastoma cells and treat with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-RSK (Ser380), RSK, p-YB-1 (Ser102), YB-1, p-S6, S6, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transwell Migration and Invasion Assays

-

For the migration assay , coat the upper chamber of a Transwell insert (8 µm pore size) with fibronectin. For the invasion assay , coat the insert with Matrigel.

-

Resuspend glioblastoma cells in serum-free medium containing this compound (e.g., 10 µM) or DMSO and seed them into the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the insert.

-

Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Count the stained cells in several random fields under a microscope.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed signaling pathway of this compound in glioblastoma.

Experimental Workflow

Caption: Workflow for evaluating this compound in glioblastoma cells.

Conclusion and Future Directions

The inhibition of the RSK signaling pathway represents a promising therapeutic strategy for glioblastoma. This compound, with its ability to inhibit YB-1 phosphorylation, warrants investigation as a potential anti-GBM agent. The foundational research outlined in this guide provides a framework for initiating preclinical studies to validate the efficacy of this compound in glioblastoma models. Future research should focus on determining the precise IC50 values in a panel of GBM cell lines, elucidating the detailed molecular mechanism of action, and evaluating its in vivo efficacy in orthotopic xenograft models. Combination studies with standard-of-care therapies, such as temozolomide (B1682018) and radiation, should also be explored to assess potential synergistic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RSK1 and RSK2 modulate the translatome of glioblastoma cells in an isoform-specific and mTORC1 independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RSK2 activity mediates glioblastoma invasiveness and is a potential target for new therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the role of the RSK isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RSK1 and RSK2 modulate the translatome of glioblastoma cells in an isoform-specific and mTORC1 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]